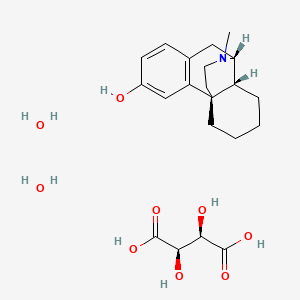

L-3-HYDROXY-N-METHYLMORPHINAN DIHYDRATE

概要

説明

レボルファノール酒石酸塩は、主に中等度から重度の疼痛の管理に使用される強力な合成オピオイド鎮痛剤です。 これはモルヒネ系薬物のメンバーであり、モルヒネの8倍の効力と効力があることで知られています 。レボルファノール酒石酸塩は、術前投薬や慢性疼痛の管理など、さまざまな医療現場で使用されています。

準備方法

合成経路と反応条件: レボルファノール酒石酸塩は、レボメトルファン臭化水素酸塩から合成されます。 このプロセスには、臭化水素酸水溶液を用いたレボメトルファンの脱メチル化、続いて水酸化アンモニウムで中和して粗レボルファノールを生成することが含まれます 。 次に、粗レボルファノールをギ酸エチルと反応させて不純物を除去し、酸との塩を生成し、続いて生成された塩を結晶化して実質的に純粋なレボルファノール酒石酸塩二水和物を得ます 。

工業生産方法: レボルファノール酒石酸塩の工業生産には、同様のステップがより大規模で行われ、最終製品の純度と一貫性が確保されます。 このプロセスには、製薬用途に必要な高水準を維持するための厳格な品質管理が含まれます 。

化学反応の分析

反応の種類: レボルファノール酒石酸塩は、次のようなさまざまな化学反応を起こします。

酸化: レボルファノールは酸化されて対応するケトンまたはカルボン酸を生成することができます。

還元: 還元反応は、レボルファノールを対応するアルコールまたはアミンに変換することができます。

置換: レボルファノールは、特に窒素原子で置換反応を起こし、さまざまな誘導体を生成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

置換: 置換反応は、多くの場合、ハロゲン化アルキルまたはアシルクロリドなどの試薬を、塩基性または酸性条件下で用いて行われます。

主要な生成物: これらの反応から生成される主要な生成物には、ケトン、アルコール、置換アミンなど、さまざまなレボルファノールの誘導体があり、これらは異なる薬理作用を持つ可能性があります 。

4. 科学研究への応用

レボルファノール酒石酸塩は、幅広い科学研究に応用されています。

化学: 分析化学において、分析方法の開発と検証のための参照標準として使用されます。

生物学: レボルファノール酒石酸塩は、特に疼痛シグナル伝達とオピオイド受容体の相互作用における細胞および分子経路に対する影響について研究されています。

医学: 疼痛管理における薬物動態、薬力学、治療効果を理解するために、臨床研究で広く使用されています。

科学的研究の応用

Overview

Levorphanol is primarily used for pain management and has been recognized for its efficacy in treating moderate to severe pain. It acts on the central nervous system by binding to opioid receptors, particularly the mu-opioid receptor, while also interacting with delta and kappa receptors. This multifaceted action contributes to its analgesic properties as well as potential side effects.

Scientific Research Applications

Levorphanol's applications span various fields, including chemistry, biology, and medicine:

- Analytical Chemistry :

- Biological Studies :

- Clinical Research :

- Pharmaceutical Development :

Case Studies

Recent studies highlight various aspects of levorphanol's application:

- Pain Management : A clinical trial demonstrated that levorphanol provides effective pain relief in patients with chronic pain conditions when compared to traditional opioids like morphine. The study noted a favorable side effect profile, making it a viable alternative for patients at risk of opioid addiction .

- Pharmacokinetic Studies : Research involving the pharmacokinetics of extended-release formulations showed that levorphanol maintains therapeutic levels longer than immediate-release forms, offering sustained pain relief with fewer dosing intervals .

Comparative Analysis Table

| Property | Levorphanol | Other Opioids (e.g., Morphine) |

|---|---|---|

| Binding Affinity | High at mu-receptors | Varies by opioid |

| Duration of Action | Extended | Shorter |

| Side Effect Profile | Lower incidence | Higher incidence |

| Formulation Availability | Extended-release options | Various forms available |

作用機序

レボルファノール酒石酸塩は、主にμ-オピオイド受容体のアゴニストとして作用することで効果を発揮しますが、デルタ-オピオイド受容体とカッパ-オピオイド受容体にも相互作用します 。脳と脊髄のこれらの受容体に結合することで、疼痛の伝達と知覚を変化させます。 さらに、レボルファノール酒石酸塩は、NMDA受容体アンタゴニストとセロトニン-ノルエピネフリン再取り込み阻害剤として作用し、鎮痛効果に寄与しています 。

類似の化合物:

モルヒネ: レボルファノールとモルヒネはどちらもオピオイド鎮痛剤ですが、レボルファノールの方がはるかに強力です。

メタドン: レボルファノールと同様に、メタドンは合成オピオイドですが、受容体結合プロファイルと薬物動態が異なります。

独自性: レボルファノール酒石酸塩は、μ-オピオイド受容体アゴニズム、NMDA受容体アンタゴニズム、セロトニン-ノルエピネフリン再取り込み阻害のユニークな組み合わせにより、他のオピオイドにあまり反応しない神経障害性疼痛や慢性疼痛状態の管理に特に効果的です 。

類似化合物との比較

Morphine: Both levorphanol and morphine are opioid analgesics, but levorphanol is significantly more potent.

Methadone: Like levorphanol, methadone is a synthetic opioid, but it has a different receptor binding profile and pharmacokinetics.

Oxycodone: Another opioid analgesic, oxycodone, has a different chemical structure and potency compared to levorphanol.

Uniqueness: Levorphanol tartrate’s unique combination of mu-opioid receptor agonism, NMDA receptor antagonism, and serotonin-norepinephrine reuptake inhibition makes it particularly effective for managing neuropathic pain and chronic pain conditions that may not respond well to other opioids .

生物活性

L-3-Hydroxy-N-methylmorphinan dihydrate, commonly known as levorphanol, is a synthetic opioid with significant analgesic properties. This compound has garnered attention due to its unique pharmacological profile, which includes potent activity at the μ-opioid receptor (MOR) and lesser activity at the κ-opioid receptor (KOR) and δ-opioid receptor (DOR). This article reviews its biological activity, focusing on binding affinities, pharmacological effects, and clinical implications.

Binding Affinity and Selectivity

The binding affinity of this compound at various opioid receptors is crucial for understanding its therapeutic potential. Research has demonstrated that this compound exhibits high selectivity for the MOR over KOR and DOR.

| Compound | K i (nM) | Selectivity (MOR/KOR/DOR) |

|---|---|---|

| Levorphanol | 0.88 ± 0.14 | 1/27/156 |

| Morphine | 0.42 | 1/27/156 |

| Hydrocodone | 9.5 ± 0.73 | 1/27/>1100 |

Table 1 summarizes the binding affinities of levorphanol compared to other opioids, indicating its strong affinity for MOR, which is essential for its analgesic effects .

Pharmacological Effects

Levorphanol is known for its analgesic efficacy, comparable to morphine but with a different side effect profile. It has been shown to produce less respiratory depression while maintaining effective pain relief. Studies indicate that levorphanol's antinociceptive potency can be significantly enhanced through chemical modifications that increase its MOR binding affinity .

Case Studies

- Chronic Pain Management : In a clinical study involving patients with chronic pain, levorphanol was administered as part of an extended-release formulation. Results indicated that patients experienced significant pain relief with a lower incidence of gastrointestinal side effects compared to traditional opioids like morphine .

- Respiratory Safety Profile : A comparative analysis of levorphanol and other opioids demonstrated that levorphanol's pharmacokinetics allow for effective pain management without the severe respiratory depression often associated with other opioids. This makes it a viable option for patients at risk for respiratory complications .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction between levorphanol and the MOR. The absence of specific steric clashes in its molecular structure enhances binding affinity, which is crucial for its agonistic activity at the receptor . These studies suggest that modifications to the morphinan skeleton can lead to improved pharmacological profiles.

特性

CAS番号 |

5985-38-6 |

|---|---|

分子式 |

C21H29NO7 |

分子量 |

407.5 g/mol |

IUPAC名 |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1 |

InChIキー |

RWTWIZDKEIWLKQ-IWWMGODWSA-N |

SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O.O.O |

異性体SMILES |

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

正規SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |

外観 |

Solid powder |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Levorphanol tartrate; Levo-dromoran; Levorphanol D-tartrate dihydrate; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。